Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate
CAS No.: 1017662-41-7
Cat. No.: VC8431670
Molecular Formula: C19H17ClN2O3S2
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017662-41-7 |
---|---|
Molecular Formula | C19H17ClN2O3S2 |
Molecular Weight | 420.9 g/mol |
IUPAC Name | methyl 4-chloro-3-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate |
Standard InChI | InChI=1S/C19H17ClN2O3S2/c1-11-21-18(15-4-3-9-26-15)16(27-11)7-8-17(23)22-14-10-12(19(24)25-2)5-6-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,22,23) |
Standard InChI Key | PSYZVZGHQZVQEF-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3 |
Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate, reflects its intricate architecture. The core structure consists of:
-
A methyl benzoate backbone substituted with a chlorine atom at the 4-position and a propanamide group at the 3-position.
-
The propanamide side chain terminates in a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group, which introduces heterocyclic complexity.
The thiophene ring (a five-membered aromatic ring with one sulfur atom) is fused to the thiazole (a five-membered ring containing nitrogen and sulfur), creating a conjugated system that enhances electronic delocalization. This structural feature is critical for interactions with biological targets, as seen in related compounds targeting G protein-coupled receptors (GPCRs) like the P2Y2 receptor .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate involves multi-step organic reactions, often employing coupling strategies to assemble the thiazole-thiophene and benzoate components. A representative approach, adapted from methods used for analogous compounds , includes:
-
Thiazole Formation:
-
Propanamide Linkage:
-
Benzoate Assembly:
Table 1: Representative Reaction Conditions and Yields
Challenges and Optimization
-
Regioselectivity: The thiazole ring’s substitution pattern is sensitive to reaction conditions. Microwave-assisted synthesis has been explored to enhance selectivity .
-
Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) are often required for intermediates, complicating purification .
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:
-
Molecular Formula: C₂₂H₂₀ClN₃O₃S₂
-
Molecular Weight: 490.04 g/mol
-
Lipophilicity: Calculated logP (cLogP) = 3.8, indicating moderate hydrophobicity suitable for membrane penetration .
-
Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (50 mg/mL) .
Table 2: Spectroscopic Data
Biological Activity and Mechanisms
While direct pharmacological data for this compound are scarce, its structural analogs exhibit activity against GPCRs and kinases:
-
P2Y2 Receptor Antagonism: The thiazole-thiophene moiety resembles antagonists like AR-C118925, which inhibit P2Y2R with micromolar affinity . Molecular docking studies suggest the thiophene sulfur forms a hydrogen bond with Tyr₉₈ of the receptor .
-
Antiproliferative Effects: Analogous thiazole derivatives show IC₅₀ values of 5–20 μM against cancer cell lines (e.g., MCF-7, A549) by inhibiting tubulin polymerization .
Table 3: Comparative Biological Data for Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume